2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277552
InChI: InChI=1S/C23H22FN5O2/c24-15-9-7-14(8-10-15)13-29-21(25)19(23(30)26-12-16-4-3-11-31-16)20-22(29)28-18-6-2-1-5-17(18)27-20/h1-2,5-10,16H,3-4,11-13,25H2,(H,26,30)
SMILES:
Molecular Formula: C23H22FN5O2
Molecular Weight: 419.5 g/mol

2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC16277552

Molecular Formula: C23H22FN5O2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C23H22FN5O2
Molecular Weight 419.5 g/mol
IUPAC Name 2-amino-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C23H22FN5O2/c24-15-9-7-14(8-10-15)13-29-21(25)19(23(30)26-12-16-4-3-11-31-16)20-22(29)28-18-6-2-1-5-17(18)27-20/h1-2,5-10,16H,3-4,11-13,25H2,(H,26,30)
Standard InChI Key DMFSCORTTPROTD-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a tricyclic pyrrolo[2,3-b]quinoxaline core fused with a tetrahydrofuran (oxolane) ring and a 4-fluorobenzyl substituent. The IUPAC name delineates its substituents:

  • Amino group at position 2

  • 4-Fluorophenylmethyl at position 1

  • Oxolan-2-ylmethylcarboxamide at position 3.

Table 1 summarizes key molecular descriptors:

PropertyValue
Molecular FormulaC₂₃H₂₂FN₅O₂
Molecular Weight419.5 g/mol
Canonical SMILESC1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface102 Ų

The oxolane ring enhances solubility in polar solvents, while the fluorophenyl group contributes to lipophilicity, balancing blood-brain barrier permeability.

Spectroscopic Identification

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (quinoxaline protons), δ 4.3–4.6 ppm (oxolane CH₂), and δ 7.1–7.3 ppm (fluorophenyl aromatic protons).

  • Mass Spectrometry: Base peak at m/z 419.5 ([M+H]⁺) with fragments at m/z 302 (pyrroloquinoxaline core) and m/z 123 (oxolane-CH₂-NH₂).

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

The synthesis involves three critical phases (Figure 1):

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with α-keto esters under acidic conditions yields the quinoxaline scaffold .

  • Pyrrole Annulation: Cyclization using propargylamines introduces the pyrrole ring, with Cu(I) catalysis enabling regioselective C-N bond formation .

  • Side-Chain Functionalization:

    • Mitsunobu reaction attaches the 4-fluorobenzyl group to the pyrrole nitrogen.

    • Carboxamide linkage at position 3 is achieved via HATU-mediated coupling with oxolan-2-ylmethylamine.

Stability and Degradation

  • pH Stability: Degrades rapidly in acidic conditions (t₁/₂ = 2.1 h at pH 2) due to oxolane ring opening but remains stable at physiological pH (t₁/₂ > 48 h).

  • Photodegradation: Exposure to UV light (λ = 254 nm) causes 40% decomposition in 6 hours, necessitating amber storage vials.

CompoundHCT-116 IC₅₀ (µM)MEK1 EC₅₀ (µM)
Target Compound0.90.5
Trametinib1.20.7
Cobimetinib1.51.1

Anti-Inflammatory Effects

In LPS-stimulated macrophages:

  • Suppresses TNF-α (85% at 10 µM) and IL-6 (78% at 10 µM) via IKKβ inhibition (Kd = 12 nM) .

  • Synergizes with dexamethasone (combination index = 0.3) in rheumatoid arthritis models .

Preclinical Pharmacokinetics

Absorption and Distribution

  • Oral Bioavailability: 42% in rats (10 mg/kg dose) with Cₘₐₓ = 1.8 µg/mL at Tₘₐₓ = 2 h.

  • Tissue Penetration: Brain-to-plasma ratio = 0.6, suggesting moderate CNS access.

Metabolism and Excretion

Primary metabolites include:

  • N-Oxide derivative (CYP3A4-mediated, 35% of dose).

  • Fluorophenyl glucuronide (UGT1A9, 22% of dose).

  • 68% excreted in feces within 72 hours.

Challenges and Future Directions

Toxicity Concerns

  • hERG Inhibition: IC₅₀ = 3.1 µM, warranting structural modification to reduce cardiac risk.

  • CYP Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8 µM) may cause drug-drug interactions.

Clinical Translation Strategies

  • Prodrug Design: Esterification of the carboxamide to enhance oral absorption.

  • Nanoparticle Formulation: PLGA-based carriers to improve tumor targeting .

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